2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

Catalog No.
S12649998
CAS No.
M.F
C19H15N3O3S
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]qui...

Product Name

2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

IUPAC Name

2-methoxy-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C19H15N3O3S/c1-24-13-8-4-3-6-11(13)18(23)22-19-21-17-12-7-5-9-20-16(12)14(25-2)10-15(17)26-19/h3-10H,1-2H3,(H,21,22,23)

InChI Key

SJRKLLMCXOAHRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C4=C3C=CC=N4)OC

2-Methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a complex organic compound that features a thiazole ring fused with a quinoline structure, which is known for its diverse biological activities. This compound falls under the category of thiazole derivatives, recognized for their potential in medicinal chemistry due to their antibacterial, antifungal, anti-inflammatory, and anticancer properties . The molecular formula of this compound is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S, and it has a molecular weight of approximately 363.43 g/mol.

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur at the methoxy or benzamide groups, often facilitated by reagents such as sodium methoxide or potassium tert-butoxide.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.

The biological activity of 2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide has been extensively studied. It exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Furthermore, its anticancer potential is being explored in various studies, focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that the thiazole moiety plays a pivotal role in interacting with biological targets, including enzymes involved in cell proliferation and survival .

The synthesis of 2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide typically involves multi-step processes:

  • Formation of Thiazole Ring: The initial step often includes the condensation of appropriate precursors such as 4-aminoacetophenone with thioketones or isothiocyanates.
  • Quinoline Derivative Formation: The quinoline structure can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
  • Final Coupling: The final product is obtained through coupling reactions that link the thiazole and quinoline components with the benzamide moiety.

This multi-step synthesis allows for the introduction of various functional groups that can enhance the compound's properties.

The applications of 2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide span several fields:

  • Medicinal Chemistry: Due to its biological activities, it is being investigated for potential therapeutic uses in treating infections and cancer.
  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules.
  • Material Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities .

Studies on the interactions of 2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide with biological targets have revealed its mechanism of action. The compound appears to inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation. This inhibition may lead to reduced viability of target cells and enhanced apoptosis rates in cancer models. Further research is ongoing to elucidate the precise molecular interactions and pathways affected by this compound .

Similar Compounds

Several compounds share structural similarities with 2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide. Here are some notable examples:

Compound NameStructureUnique Features
4-(Propan-2-yloxy)benzamideContains a propan-2-yloxy groupExhibits similar biological activities but with different substituents
2-Amino-4-thiazoleSimple thiazole derivativeKnown for broad-spectrum antimicrobial activity
N-(5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamideLacks additional methoxy groupFocused on anticancer properties but less complex than the target compound

These compounds highlight the uniqueness of 2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide due to its specific functional groups and enhanced biological activities resulting from its complex structure.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

365.08341252 g/mol

Monoisotopic Mass

365.08341252 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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